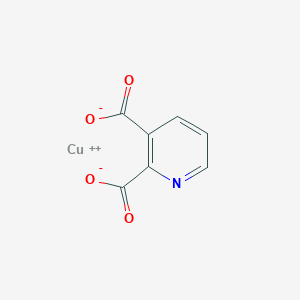

copper;pyridine-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

copper;pyridine-2,3-dicarboxylate is a coordination compound formed by the interaction of 2,3-pyridinedicarboxylic acid and copper ions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) typically involves the reaction of 2,3-pyridinedicarboxylic acid with a copper(II) salt, such as copper(II) nitrate or copper(II) acetate, in an aqueous solution. The reaction is usually carried out under controlled conditions, including specific pH and temperature, to ensure the formation of the desired coordination compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Oxidation of Quinoline

-

Reaction : Quinoline undergoes oxidation with sodium chlorate (NaClO₃) in acidic aqueous medium (5 equivalents of acid/L) using CuO as a catalyst .

-

Conditions :

-

Temperature: 98–101°C

-

Reaction time: 10–17 hours

-

Chlorate excess: 18% molar excess relative to quinoline

-

-

Mechanism :

Coordination Chemistry

Cu-PDCA exhibits diverse coordination modes, influencing its reactivity:

-

FT-IR Data :

C–H Bond Activation

-

Reaction : Knoevenagel condensation using Cu-PDCA frameworks .

-

Efficiency : Enhanced by flexible carboxylate bridging, enabling substrate accessibility .

Oxidative Catalysis

-

Example : Hydrothermal in situ oxidation of trimethylpyridine to pyridinecarboxylates .

-

Role : Cu(II) mediates stepwise ligand transformation, forming stable carboxylate intermediates .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals stability up to 430°C:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| I (Water loss) | 20–100 | 8.73 | Removal of crystal water |

| II (Ligand degradation) | 202–307 | 44.37 | Partial ligand combustion |

| III (Final breakdown) | 307–451 | 33.90 | Complete ligand decomposition |

Biological Activity

Cu-PDCA derivatives show antimicrobial potential:

-

Antifungal Activity :

-

Antibacterial Action :

Reaction Conditions and Yields

Key experimental parameters for Cu-PDCA synthesis:

| Parameter | Optimal Range | Yield (%) | Purity (mp, °C) | Source |

|---|---|---|---|---|

| Temperature | 98–101°C | 50–62 | 184–188 | |

| Chlorate addition rate | 5–8 hours | 57–62 | – | |

| pH adjustment | 4.5 (post-reaction) | 59–61 | – |

Applications De Recherche Scientifique

Catalytic Applications

Catalysis in Organic Reactions

Cu(pydc) has been utilized as a catalyst in several organic reactions, particularly in the synthesis of complex organic molecules. It facilitates reactions such as:

- C-C Coupling Reactions : Cu(pydc) has shown effectiveness in facilitating cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This is particularly valuable in the pharmaceutical industry for synthesizing complex drug molecules .

- Oxidative Reactions : The compound is also employed in oxidation reactions, where it acts as a catalyst for the oxidation of alcohols to aldehydes or ketones. This application is significant for producing fine chemicals and intermediates used in various industrial processes .

Materials Science

Metal-Organic Frameworks (MOFs)

Cu(pydc) serves as a building block for constructing metal-organic frameworks (MOFs), which are porous materials with a wide range of applications:

- Gas Storage : MOFs derived from Cu(pydc) exhibit high surface areas and porosity, making them suitable for gas storage applications, including hydrogen and methane storage .

- Separation Technologies : The tunable pore sizes of Cu(pydc)-based MOFs allow for selective adsorption and separation of gases, which is beneficial for environmental applications such as carbon capture .

Photoluminescence Properties

Research indicates that Cu(pydc) complexes exhibit photoluminescent properties, making them useful in optoelectronic devices. The intense fluorescent emissions observed at room temperature suggest potential applications in light-emitting diodes (LEDs) and sensors .

Magnetic Properties

Magnetic Coordination Polymers

Cu(pydc) has been studied for its magnetic properties when incorporated into coordination polymers. These materials can exhibit interesting magnetic behaviors due to the presence of copper ions:

- Magnetic Materials : The incorporation of Cu(pydc) into polymeric structures leads to materials with enhanced magnetic properties, which can be utilized in data storage and spintronic devices .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. Additionally, the coordination of the 2,3-pyridinedicarboxylic acid ligand to the copper ion can stabilize the compound and facilitate its interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Pyrazinedicarboxylic acid, copper(2+) salt: Similar in structure but with a pyrazine ring instead of a pyridine ring.

2,6-Pyridinedicarboxylic acid, copper(2+) salt: Differing in the position of the carboxylic acid groups on the pyridine ring.

Uniqueness

copper;pyridine-2,3-dicarboxylate is unique due to its specific coordination geometry and the electronic properties imparted by the 2,3-pyridinedicarboxylic acid ligand. These properties make it particularly useful in catalytic and material science applications .

Propriétés

Numéro CAS |

18970-62-2 |

|---|---|

Formule moléculaire |

C7H3CuNO4 |

Poids moléculaire |

228.65 g/mol |

Nom IUPAC |

copper;pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |

Clé InChI |

AFQKCNCLMQXSQB-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |

SMILES canonique |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |

Key on ui other cas no. |

18970-62-2 |

Numéros CAS associés |

89-00-9 (Parent) |

Synonymes |

2,3-Pyridinedicarboxylic acid copper(II) salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.